molecular formula C18H14F3NO2S2 B2758557 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034338-37-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2758557
CAS No.: 2034338-37-7
M. Wt: 397.43
InChI Key: CXZQOOADQICRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiophene rings and a trifluoromethyl group, which may enhance its biological activity. The molecular formula is C15H14F3N1O1S2C_{15}H_{14}F_{3}N_{1}O_{1}S_{2}, indicating a significant degree of functionalization that may contribute to its pharmacological properties.

1. Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against influenza viruses. In vitro assays demonstrated that derivatives of similar compounds exhibited significant cytopathic effects (CPE) against the H1N1 strain. For example, related compounds showed effective concentrations (EC50) ranging from 7.17 µM to 16.48 µM, indicating strong antiviral activity .

2. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, compounds with similar thiophene structures have been shown to inhibit enzymes involved in viral replication and other cellular processes. The trifluoromethyl group is known to enhance binding affinity through increased lipophilicity and electronic effects .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and binding affinity
Variation in thiophene substitutionAlters interaction with target proteins
Hydroxyl group positioningAffects solubility and metabolic stability

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various benzamide derivatives, this compound was tested against influenza A virus strains. The results indicated that modifications in the thiophene rings significantly impacted the compound's ability to inhibit viral replication, with some derivatives achieving over 80% inhibition at concentrations below 50 µM .

Study 2: Cytotoxicity Assessment

A cytotoxicity study on similar compounds demonstrated that while many derivatives exhibited low toxicity towards human cell lines at concentrations below 100 µM, specific modifications led to enhanced selectivity for viral targets without compromising host cell viability. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-4-1-3-12(9-13)16(23)22-11-17(24,14-6-8-25-10-14)15-5-2-7-26-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQOOADQICRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.